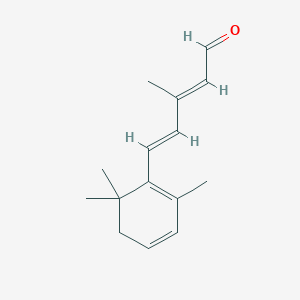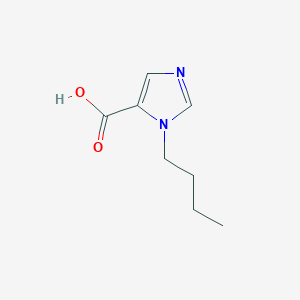
1-Butyl-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1H-imidazole-5-carboxylic acid, also known as BICA, is a chemical compound that belongs to the class of imidazole derivatives. It is a white solid that is soluble in water and has a molecular formula of C9H14N2O2. BICA has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, material science, and biochemistry.
Mechanism Of Action
1-Butyl-1H-imidazole-5-carboxylic acid exerts its biological activity by inhibiting the activity of certain enzymes, including topoisomerase II and DNA gyrase. These enzymes are essential for DNA replication and transcription, and their inhibition leads to cell death in cancer cells and microorganisms.
Biochemical And Physiological Effects
1-Butyl-1H-imidazole-5-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce the formation of beta-amyloid plaques in the brain. 1-Butyl-1H-imidazole-5-carboxylic acid has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Butyl-1H-imidazole-5-carboxylic acid in lab experiments is its broad spectrum of biological activity. It has been found to be effective against a wide range of cancer cells and microorganisms. However, one of the limitations of using 1-Butyl-1H-imidazole-5-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on 1-Butyl-1H-imidazole-5-carboxylic acid. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-Butyl-1H-imidazole-5-carboxylic acid. Another area of interest is the investigation of 1-Butyl-1H-imidazole-5-carboxylic acid's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of 1-Butyl-1H-imidazole-5-carboxylic acid-based materials for use in drug delivery systems and other applications is an area of active research.
Synthesis Methods
There are several methods to synthesize 1-Butyl-1H-imidazole-5-carboxylic acid, including the reaction of 1-butyl-1H-imidazole with chloroacetic acid, the reaction of 1-butyl-1H-imidazole with chloroacetyl chloride, and the reaction of 1-butyl-1H-imidazole with chloroacetic acid under basic conditions. The most common method involves the reaction of 1-butyl-1H-imidazole with chloroacetic acid in the presence of a base catalyst such as triethylamine.
Scientific Research Applications
1-Butyl-1H-imidazole-5-carboxylic acid has been extensively studied for its potential application in medicinal chemistry. It has been found to possess anticancer, antifungal, and antibacterial properties. 1-Butyl-1H-imidazole-5-carboxylic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
properties
CAS RN |
123451-25-2 |
|---|---|
Product Name |
1-Butyl-1H-imidazole-5-carboxylic acid |
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-butylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-10-6-9-5-7(10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
BKCCAQWLCVNHLW-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC=C1C(=O)O |
Canonical SMILES |
CCCCN1C=NC=C1C(=O)O |
synonyms |
1H-Imidazole-5-carboxylicacid,1-butyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



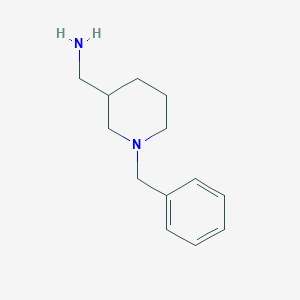
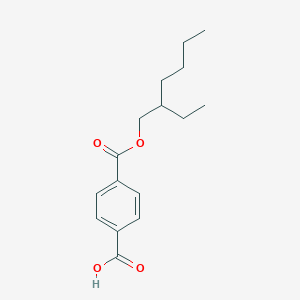
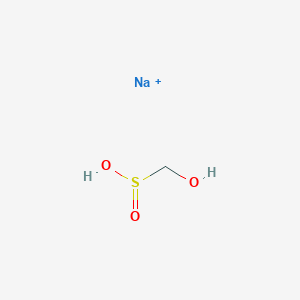
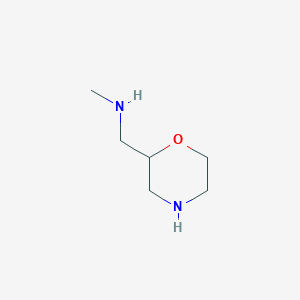
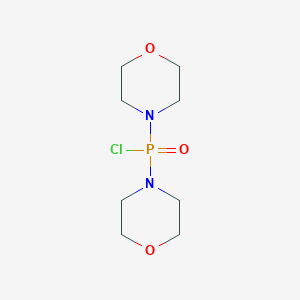


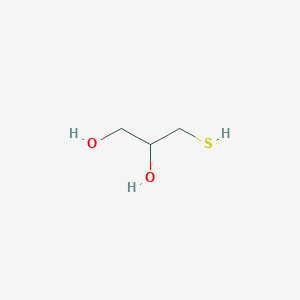
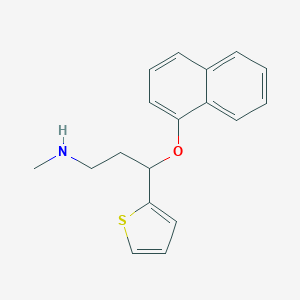
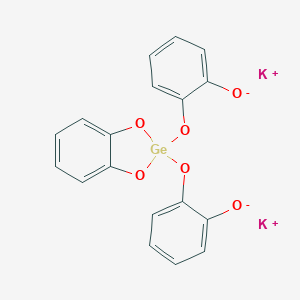
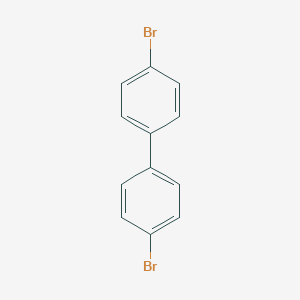

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
